

5-Chloro-2-methoxyphenylhydrazine hydrochloride chemical structure and analysis

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Compound of Interest

Compound Name: 5-Chloro-2-methoxyphenylhydrazine hydrochloride

Cat. No.: B1587331

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An In-Depth Technical Guide to **5-Chloro-2-methoxyphenylhydrazine Hydrochloride**: Structure, Analysis, and Applications

Abstract

5-Chloro-2-methoxyphenylhydrazine hydrochloride (CAS No: 5446-16-2) is a substituted hydrazine salt that serves as a critical intermediate and versatile building block in synthetic organic chemistry.^[1] Its structural features, particularly the chlorinated and methoxylated phenyl ring, make it a valuable precursor in the synthesis of fine chemicals and complex molecular scaffolds for pharmaceutical research. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and, most importantly, a detailed exposition of the analytical methodologies required for its characterization and quality control. Tailored for researchers and professionals in drug development, this document elucidates the causality behind analytical choices, offering field-proven insights into spectroscopic and chromatographic techniques to ensure empirical integrity.

Molecular Identity and Physicochemical Profile

A precise understanding of the molecule's fundamental properties is the cornerstone of its effective application in research and development.

Chemical Structure

The compound consists of a hydrazine group attached to a benzene ring, which is substituted with a chloro group at position 5 and a methoxy group at position 2. It is supplied as a hydrochloride salt to improve stability and handling.

Caption: Chemical structure of **5-Chloro-2-methoxyphenylhydrazine hydrochloride**.

Physicochemical Data

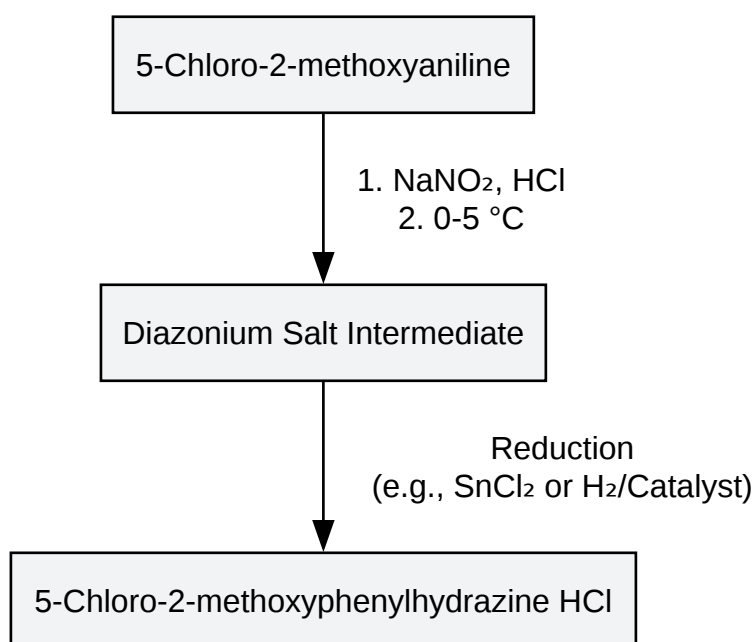
The key properties of **5-Chloro-2-methoxyphenylhydrazine hydrochloride** are summarized below. These data are critical for determining appropriate storage conditions, solvent selection, and handling procedures.

Property	Value	Reference(s)
CAS Number	5446-16-2	[1][2][3][4]
Molecular Formula	C ₇ H ₉ ClN ₂ O · HCl	[1]
Molecular Weight	209.07 g/mol	[1][2][3]
Appearance	Solid	[4]
Melting Point	195-196 °C (with decomposition)	[1][4]
SMILES	<chem>COC1=C(C=C(C=C1)Cl)NN.Cl</chem>	[1][2]
InChI Key	GOMLDPWKBMXMEX-UHFFFAOYSA-N	
Storage	Store in a dry, cool, and well-ventilated place (2-8°C recommended for long-term).	[2][5]

Synthesis Pathway Overview

As an intermediate, the synthesis of **5-Chloro-2-methoxyphenylhydrazine hydrochloride** is a key industrial process. The most common and established route begins with the corresponding aniline, 5-chloro-2-methoxyaniline. This pathway involves a two-step process: diazotization followed by reduction.

- **Diazotization:** The primary aromatic amine (5-chloro-2-methoxyaniline) is treated with sodium nitrite (NaNO_2) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures ($0-5\text{ }^\circ\text{C}$) to form a diazonium salt.
- **Reduction:** The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include tin(II) chloride (SnCl_2) or catalytic hydrogenation.[6] The final product is isolated as a stable hydrochloride salt.



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Caption: Generalized synthesis workflow for 5-Chloro-2-methoxyphenylhydrazine HCl.

Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and stability of chemical intermediates in a research or manufacturing setting. The following protocols are designed as self-validating systems.

Spectroscopic Analysis

Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ^1H NMR confirms the number and connectivity of protons, while ^{13}C NMR provides information about the carbon framework.

Experimental Protocol (^1H NMR):

- Accurately weigh 5-10 mg of the sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , as the compound is a salt).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
- Process the data, referencing the residual solvent peak (e.g., DMSO at ~ 2.50 ppm).

Predicted ^1H NMR Signals (in DMSO- d_6)	Multiplicity	Assignment
~ 10.1 ppm	Broad Singlet	Hydrazine protons (NH, NH_2)
~ 7.0 - 7.2 ppm	Multiplet	3 Aromatic protons (Ar-H)
~ 3.8 ppm	Singlet	Methoxy protons (OCH_3)

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Causality: MS is employed to confirm the molecular weight of the compound and to analyze its isotopic distribution, which is particularly informative due to the presence of a chlorine atom. The characteristic 3:1 ratio of the M and M+2 isotope peaks provides strong evidence for a monochlorinated compound.

Experimental Protocol (ESI-MS):

- Prepare a dilute solution of the sample (~ 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).
- Acquire the spectrum in positive ion mode.

Predicted Mass-to-Charge Ratios (m/z)	Adduct	Identity
173.0476	[M+H] ⁺	Protonated free base
195.0296	[M+Na] ⁺	Sodiated free base

Data predicted for the free base C₇H₉ClN₂O.[7]

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of N-H, C-O, C-Cl, and aromatic C=C bonds can be quickly verified.

Experimental Protocol (KBr Pellet):

- Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Characteristic FTIR Absorption Bands (cm ⁻¹)	Functional Group	Vibration Type
3200-3400	N-H	Stretching (Hydrazine)
2850-3000	C-H	Stretching (Aromatic & Aliphatic)
1500-1600	C=C	Stretching (Aromatic Ring)
1200-1250	C-O	Stretching (Aryl Ether)
700-800	C-Cl	Stretching

Chromatographic Purity Assessment

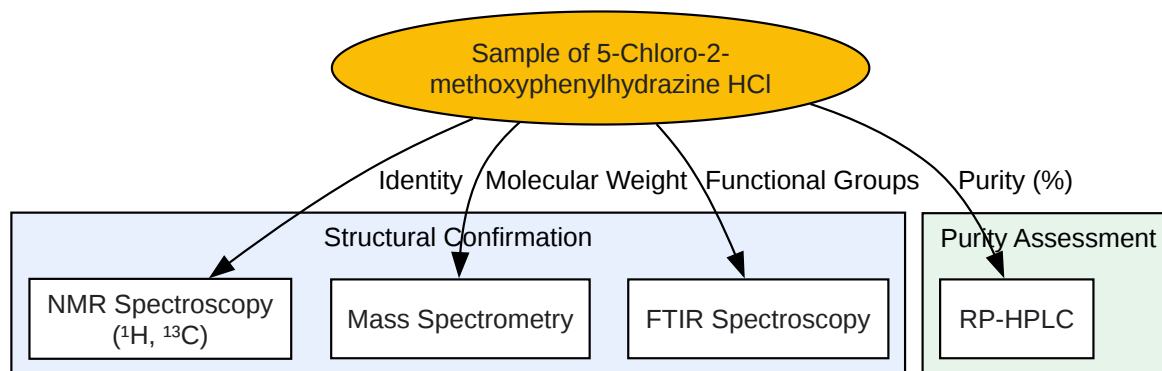
Causality: RP-HPLC is the industry-standard method for determining the purity of pharmaceutical intermediates and active ingredients. It separates the main compound from any impurities, such as starting materials, byproducts, or degradation products, allowing for precise quantification.[8]

Experimental Protocol:

- **Sample Preparation:** Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
- **Chromatographic System:** Use a standard HPLC system equipped with a UV detector.
- **Analysis:** Inject 5-10 µL of the sample solution and run the chromatographic method.
- **Data Analysis:** Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Typical HPLC Method Parameters	
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm

This method is a representative example and may require optimization.



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Caption: Integrated workflow for the analytical characterization of the compound.

Applications in Drug Discovery and Chemical Synthesis

5-Chloro-2-methoxyphenylhydrazine hydrochloride is not an end product but a crucial starting material. Its utility stems from the reactivity of the hydrazine moiety and the specific substitution pattern on the phenyl ring.

- **Fischer Indole Synthesis:** Hydrazines are the quintessential reagents for the Fischer indole synthesis, one of the oldest and most reliable methods for preparing the indole scaffold. This heterocyclic core is present in a vast number of pharmaceuticals, including tryptans, anti-inflammatory agents, and anti-cancer drugs.
- **Precursor for Heterocyclic Compounds:** Beyond indoles, this intermediate is used to synthesize a variety of other heterocyclic systems, such as pyrazoles and indazoles, which are also privileged structures in medicinal chemistry.
- **Influence of Substituents:** The chloro and methoxy groups are not merely passive substituents. They play active roles in modulating the electronic properties and lipophilicity of the final molecules, which can significantly impact their biological activity, metabolic stability, and pharmacokinetic profile.^{[9][10]}

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information:[1]

- Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer).

Safe Handling Procedures:

- Handle in a well-ventilated area or a chemical fume hood.[5]
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
- Avoid formation of dust and aerosols.[5]
- Keep away from incompatible materials such as strong oxidizing agents.[11]

Storage Recommendations:

- Store the container tightly closed in a dry, cool, and well-ventilated place.[5]
- For long-term stability, storage at 2-8°C is recommended.[2]

Conclusion

5-Chloro-2-methoxyphenylhydrazine hydrochloride is a high-value chemical intermediate whose proper use is predicated on a thorough understanding of its properties and a rigorous application of analytical chemistry. The integrated workflow of spectroscopic and chromatographic techniques detailed in this guide provides a robust framework for researchers to confirm the compound's identity and assess its purity with confidence. By synthesizing

technical accuracy with the logic behind experimental design, this guide serves as a practical resource for scientists and developers leveraging this versatile building block in the pursuit of new chemical entities.

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